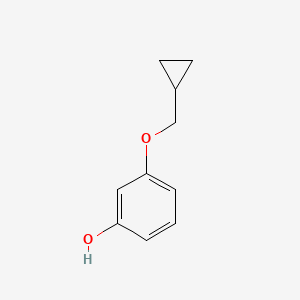

3-(Cyclopropylmethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQYPQNJNKPRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclopropylmethoxy Phenol and Analogous Compounds

Strategies for O-Alkylation of Phenols

The formation of the ether bond in 3-(cyclopropylmethoxy)phenol is most commonly achieved through the O-alkylation of a corresponding phenol (B47542). This can be accomplished through several methods, including the classical Williamson ether synthesis and variations that employ phase-transfer catalysis.

Direct Etherification with Cyclopropylmethyl Halides

The Williamson ether synthesis is a long-standing and versatile method for preparing ethers. wikipedia.org This S\textsubscript{N}2 reaction involves the nucleophilic attack of a deprotonated alcohol (an alkoxide) on an organohalide. wikipedia.org In the context of this compound, this would involve the reaction of a 3-hydroxyphenoxide with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. google.com

The reaction is initiated by deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide. masterorganicchemistry.com The choice of base is crucial; strong bases like sodium hydride are often used to ensure complete deprotonation, which is advantageous as it produces hydrogen gas that bubbles out of the solution and does not interfere with the subsequent reaction. youtube.com The resulting phenoxide then displaces the halide from the cyclopropylmethyl halide to form the desired ether. wikipedia.orgyoutube.com For the reaction to be efficient, the alkylating agent should be a primary halide to minimize competing elimination reactions. wikipedia.org

It is important to consider the potential for both O-alkylation and C-alkylation when working with phenoxides, which are ambident nucleophiles. pharmaxchange.info The choice of solvent can significantly influence the reaction's outcome. pharmaxchange.info

A related approach involves the Mitsunobu reaction, which allows for the conversion of primary and secondary alcohols to a variety of compounds, including ethers. organic-chemistry.org This reaction utilizes a combination of a phosphine, like triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack. tcichemicals.comnih.gov This method proceeds with an inversion of configuration at the alcohol's stereocenter, making it a powerful tool in stereoselective synthesis. organic-chemistry.org While typically used for forming esters, it can be adapted for ether synthesis with phenols. researchgate.net

Phase-Transfer Catalysis in Ether Synthesis

Phase-transfer catalysis (PTC) offers a practical alternative for the O-alkylation of phenols, particularly in industrial settings. phasetransfercatalysis.com This method facilitates the reaction between reactants in two different immiscible phases, typically an aqueous phase and an organic phase. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports the nucleophile (phenoxide) from the aqueous phase to the organic phase where the alkylating agent resides. researchgate.netvapourtec.com

This technique can lead to high yields under mild conditions and can be performed without a solvent in some cases. tandfonline.com The use of PTC can minimize side reactions such as C-alkylation of the phenol. phasetransfercatalysis.com The efficiency of PTC is influenced by factors such as mixing, which can be enhanced through the use of continuous-flow reactors. researchgate.netthieme-connect.com Different catalysts, including less polar quaternary ammonium salts like Aliquat 336 and polyethylene (B3416737) glycols (PEG-400), have been shown to be effective, suggesting a true phase-transfer mechanism rather than a micellar one. phasetransfercatalysis.com

Synthesis via Precursor Functionalization

An alternative to direct O-alkylation of a pre-existing phenol is the synthesis of the target molecule by modifying a precursor that already contains some of the required structural features.

Routes from Haloarenes via Copper-Catalyzed Hydroxylation

The synthesis can begin with a haloarene, such as 3-bromoanisole, which is then converted to the corresponding phenol. sciencemadness.org A key step in this approach is the hydroxylation of the aryl halide. Copper-catalyzed hydroxylation has emerged as a powerful method for this transformation. figshare.comacs.orgfigshare.com This reaction can be performed under mild conditions and tolerates a wide range of functional groups. organic-chemistry.org

Various copper-based catalytic systems have been developed, often employing specific ligands to enhance reactivity and selectivity. figshare.com For instance, hydroxypicolinamide ligands have been shown to be effective for the copper-catalyzed hydroxylation of aryl bromides, iodides, and even activated aryl chlorides. figshare.comacs.org The reaction conditions, including the choice of ligand, solvent, and base (such as KOH, K₂CO₃, or K₃PO₄), can be tailored to the specific substrate. figshare.comacs.org Another approach utilizes a heterogeneous catalyst system composed of a sulfonic acid resin in combination with copper salts, which can provide excellent yields of phenols from haloarenes. rsc.org

Convergent Synthesis Approaches

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule separately and then joining them together at a later stage. researchgate.netacs.org This approach can be more efficient for the synthesis of larger molecules like poly(aryl ether) dendrimers. researchgate.netarkat-usa.org In a convergent synthesis of a molecule like this compound, one could envision preparing the cyclopropylmethoxy side chain and a protected 3-hydroxyphenyl fragment independently before coupling them. This strategy allows for the efficient use of starting materials, especially if one of the fragments is expensive. acs.org

Protecting Group Chemistry in Phenol Synthesis

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, such as a phenol, to prevent it from undergoing unwanted reactions during subsequent synthetic steps. oup.comuwindsor.ca

The hydroxyl group of a phenol is acidic and can interfere with reactions involving strong bases or nucleophiles. oup.com It is also a strongly activating group for electrophilic aromatic substitution. oup.com Therefore, protecting the phenolic hydroxyl as an ether or an ester is a common strategy. oup.com

The cyclopropylmethyl (cPrMe) group itself has been explored as a protecting group for phenols. nih.gov It is stable under a variety of reaction conditions and can be introduced via reaction with cyclopropylmethyl bromide. nih.gov The removal of the cPrMe group can be achieved under various acidic conditions, offering more versatility compared to the often harsh conditions required for demethylation. nih.gov

Other common protecting groups for phenols include benzyl (B1604629) (Bn) ethers, which can be removed by hydrogenolysis, and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) ethers. oup.comntnu.no The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal. For instance, the tetrafluoropyridyl (TFP) group is a newer protecting group for phenols that can be installed in one step and is stable to a range of conditions, yet it is readily cleaved under mild conditions. rsc.org

Selection and Application of Phenolic Hydroxyl Protecting Groups

The reactivity of the phenolic hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. researchgate.net The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. Commonly employed protecting groups for phenols include ethers, silyl ethers, and the more recently introduced tetrafluoropyridyl (TFP) group. highfine.comnih.govscirp.org

Benzyl Ethers: The benzyl (Bn) group is a widely used protecting group for phenols. highfine.com It is typically introduced via a Williamson ether synthesis, reacting the phenol with benzyl bromide or chloride in the presence of a base. highfine.comntnu.no Deprotection is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). highfine.com

Silyl Ethers: Silyl ethers are another important class of protecting groups for hydroxyl functions due to their ease of introduction and removal. highfine.comharvard.edu Common silylating agents include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). highfine.com The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom. highfine.comharvard.edu For instance, the order of stability towards acid hydrolysis is generally TMS < TES < TBDMS < TIPS < TBDPS. highfine.com Deprotection is typically accomplished using fluoride (B91410) ion sources like tetrabutylammonium fluoride (TBAF). harvard.edu

Tetrafluoropyridyl (TFP) Group: The tetrafluoropyridyl (TFP) group is a more recent addition to the arsenal (B13267) of phenol protecting groups. nih.gov It can be installed in a single step and is stable under a variety of reaction conditions, including acidic and basic environments. nih.gov A key advantage of the TFP group is its facile cleavage under mild conditions, often leading to quantitative recovery of the parent phenol. nih.gov However, it has been found to be incompatible with strong bases required for certain subsequent reactions. researchgate.net

Table 1: Comparison of Phenolic Hydroxyl Protecting Groups

| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability |

|---|---|---|---|

| Benzyl (Bn) | Benzyl bromide/chloride, Base | Catalytic hydrogenation (e.g., Pd/C, H₂) | Generally stable |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF) | Sensitive to acid |

| Tetrafluoropyridyl (TFP) | Pentafluoropyridine, Base | Mild conditions | Stable to acid and base |

Cleavage of Aryl-Alkyl Ethers to Regenerate Phenols

The final step in the synthesis of many phenolic compounds involves the cleavage of an aryl-alkyl ether bond to deprotect the hydroxyl group.

A particularly effective method for the cleavage of aryl-alkyl ethers is the Piers-Rubinsztajn reaction. mcmaster.caresearchgate.netcolab.ws This reaction utilizes a strong Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), in conjunction with a silyl hydride to convert aryl-alkyl ethers into aryl-siloxanes. mcmaster.caresearchgate.net These intermediates are then readily cleaved, often with dilute acid, to yield the free phenol. mcmaster.caresearchgate.net

The Piers-Rubinsztajn reaction is known for its mild reaction conditions, often proceeding at ambient temperature, and its high yields, frequently exceeding 85%. mcmaster.caresearchgate.net It demonstrates broad substrate scope, tolerating sterically demanding groups and various functional groups. mcmaster.camdpi.com This method has been successfully applied to the deprotection of a range of alkyl ethers, including methyl, ethyl, benzyl, and tert-butyl ethers. mcmaster.caresearchgate.net The mechanism involves the activation of the Si-H bond by the borane (B79455) catalyst. mdpi.comresearchgate.net

Chemo-Enzymatic Synthesis Approaches for Related Phenolic Ethers

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical transformations to produce complex molecules. This approach has been explored for the synthesis of various phenolic esters and ethers. google.commdpi.comgoogle.com

Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are often employed for their ability to catalyze reactions under mild conditions. mdpi.commdpi.com These enzymatic reactions can be influenced by factors such as the solvent, temperature, and the structure of the substrates. mdpi.com For instance, the synthesis of phenolic esters has been achieved through direct enzymatic esterification of phenolic acids with alcohols. google.com In some cases, a chemo-enzymatic strategy involving the protection of functional groups, followed by enzymatic transformation and subsequent deprotection, has been utilized to achieve high yields of the desired products. mdpi.comresearchgate.net While direct enzymatic synthesis of aryl-cyclopropylmethyl ethers is not extensively detailed in the provided context, the principles of chemo-enzymatic synthesis offer a potential pathway for such transformations, leveraging enzymatic selectivity for key steps.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

For instance, in the synthesis of pyrano[2,3-c]pyrazole derivatives, a related heterocyclic system, the optimization of catalyst concentration and temperature was shown to be crucial for maximizing the yield. aablocks.com Screening various catalysts and their loadings, as well as adjusting the temperature, led to the identification of optimal conditions that provided the product in high yield. aablocks.com Similarly, in the synthesis of precursors for compounds like (S)-betaxolol, which contains a cyclopropylmethoxy-phenyl moiety, reaction conditions such as the choice of base, solvent, and temperature are carefully controlled to maximize the yield of etherification and subsequent steps. ntnu.nogoogle.com The synthesis of a derivative, N-{2-[4-({[5-({3-[(cyclopropylmethoxy)phenoxy]phenyl}methoxy)phenyl]ethyl}acetamide, involved a coupling reaction where reagents and conditions were selected to achieve a 40% yield. researchgate.net Furthermore, the optimization of intramolecular cyclopropylmethylation reactions highlighted the importance of screening different Lewis acids and solvents to achieve the best product yield. rsc.org These examples underscore the general principle that systematic optimization of reaction parameters is a critical aspect of developing efficient synthetic pathways for complex molecules like this compound and its analogs. rsc.orgnih.gov

Chemical Reactivity and Transformation Studies of 3 Cyclopropylmethoxy Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The benzene (B151609) ring of 3-(Cyclopropylmethoxy)phenol is highly activated towards electrophilic aromatic substitution (SEAr) reactions. This heightened reactivity stems from the presence of two electron-donating groups: a hydroxyl (-OH) group and a cyclopropylmethoxy (-OCH₂-c-Pr) group. wikipedia.orgchemistrytalk.org Both groups increase the electron density of the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. byjus.comquora.com

Both the hydroxyl (-OH) and the alkoxy (-OR) groups are strong activating groups and are classified as ortho, para-directors. libretexts.orgmasterorganicchemistry.com This is due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the π-system of the benzene ring. quora.comwikipedia.org This donation of electron density stabilizes the cationic intermediate (the arenium ion) formed during the substitution, especially when the attack occurs at the ortho or para positions. wikipedia.org

In this compound, the two groups are in a meta relationship to each other. Their directing effects are therefore synergistic, reinforcing the activation of specific positions on the ring.

The hydroxyl group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The cyclopropylmethoxy group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

Consequently, positions 2, 4, and 6 are strongly activated, while position 5, being meta to both activating groups, is strongly deactivated. Among the activated positions, the para position (4) relative to the hydroxyl group is often favored due to reduced steric hindrance compared to the ortho positions (2 and 6). libretexts.org Position 2 is sterically hindered by two adjacent bulky groups.

| Ring Position | Influence from -OH (at C1) | Influence from -OCH₂-c-Pr (at C3) | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| 2 | ortho (Activated) | ortho (Activated) | Synergistically Activated | Highly Reactive (Sterically Hindered) |

| 4 | para (Activated) | para (Activated) | Synergistically Activated | Most Reactive |

| 5 | meta (Deactivated) | meta (Deactivated) | Strongly Deactivated | Unreactive |

| 6 | ortho (Activated) | ortho (Activated) | Synergistically Activated | Highly Reactive |

The nitration of phenols occurs under milder conditions than those required for benzene. byjus.com For a highly activated substrate like this compound, treatment with dilute nitric acid at low temperatures is expected to yield mononitrated products. mlsu.ac.in The regioselectivity will be dictated by the directing effects outlined above, leading to substitution primarily at the activated positions.

The major products would be 4-nitro-3-(cyclopropylmethoxy)phenol and 6-nitro-3-(cyclopropylmethoxy)phenol. The 4-nitro isomer is generally expected to be the major product due to lower steric hindrance. Using stronger nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, would likely lead to polysubstitution, potentially yielding dinitro or trinitro derivatives, although this also increases the risk of oxidation and degradation of the phenol (B47542) ring. byjus.commlsu.ac.in Regioselective nitration to favor a specific isomer, such as the para product, can sometimes be achieved using specific catalytic systems like zeolites. ias.ac.ingoogle.com

| Reaction Conditions | Expected Major Product(s) | Expected Minor Product(s) | Notes |

|---|---|---|---|

| Dilute HNO₃, low temperature | 4-Nitro-3-(cyclopropylmethoxy)phenol | 6-Nitro-3-(cyclopropylmethoxy)phenol | Mononitration is favored. The para-isomer is likely dominant. |

| Conc. HNO₃ / Conc. H₂SO₄ | 4,6-Dinitro-3-(cyclopropylmethoxy)phenol | 2,4,6-Trinitro-3-(cyclopropylmethoxy)phenol | Polysubstitution and oxidative side reactions are highly probable. byjus.com |

Due to the strong activating effect of the hydroxyl group, phenols undergo halogenation readily, often without the need for a Lewis acid catalyst. chemistrysteps.com When treated with bromine water, phenol typically undergoes exhaustive substitution to give a tri-substituted precipitate. youtube.com A similar outcome is expected for this compound, which would likely yield 2,4,6-tribromo-3-(cyclopropylmethoxy)phenol as a white precipitate. byjus.com

Control over the reaction to achieve monosubstitution can be achieved by using less polar solvents such as chloroform (CHCl₃) or carbon disulfide (CS₂) at low temperatures and with a controlled stoichiometry of the halogen. byjus.commlsu.ac.in Under these conditions, monobromination would be expected to occur preferentially at the least sterically hindered and highly activated position, C-4, to yield 4-bromo-3-(cyclopropylmethoxy)phenol.

| Reaction Conditions | Reagents | Expected Product | Notes |

|---|---|---|---|

| Aqueous, room temp. | Br₂ (aq), excess | 2,4,6-Tribromo-3-(cyclopropylmethoxy)phenol | Rapid reaction leading to polysubstitution. quora.com |

| Non-polar solvent, low temp. | Br₂ in CS₂ or CHCl₃ | 4-Bromo-3-(cyclopropylmethoxy)phenol | Controlled reaction favoring monosubstitution at the para position. byjus.com |

Phenols are generally poor substrates for Friedel-Crafts alkylation and acylation reactions. wikipedia.orgmasterorganicchemistry.com The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. stackexchange.com This coordination forms a complex that deactivates the aromatic ring towards further electrophilic attack, effectively inhibiting the reaction. stackexchange.comlibretexts.org

Instead of C-acylation on the ring, phenols tend to undergo O-acylation (esterification) on the hydroxyl group. The resulting phenyl ester can, under certain conditions with an excess of catalyst, undergo a Fries rearrangement to yield a C-acylated hydroxyketone product. stackexchange.com Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not expected to be a viable synthetic route.

The Kolbe-Schmitt reaction is a carboxylation method specific to phenols. wikipedia.orgorganic-chemistry.org The reaction involves treating a sodium or potassium phenoxide with carbon dioxide under pressure and heat. wikipedia.org The phenoxide ion is highly reactive towards weak electrophiles like CO₂. byjus.comlibretexts.org The reaction with this compound would first involve deprotonation of the hydroxyl group with a strong base (e.g., NaOH or KOH) to form the corresponding phenoxide. This phenoxide would then react with CO₂.

The substitution occurs preferentially at the ortho position to the hydroxyl group. rsc.org For this compound, this means carboxylation would occur at either position 2 or position 4. The choice between sodium and potassium phenoxides can influence the regioselectivity, with sodium often favoring ortho-carboxylation and potassium sometimes favoring the para-product under different conditions. wikipedia.org Given that position 4 is also para to the directing alkoxy group, it represents a highly favorable site for substitution. The reaction is analogous to the carboxylation of resorcinol (B1680541) (1,3-dihydroxybenzene), which yields dihydroxybenzoic acids. echemi.comresearchgate.net

Sulfonation of phenol is a reversible reaction whose outcome is temperature-dependent. mlsu.ac.in At lower temperatures (room temperature), the reaction is kinetically controlled and favors the formation of the ortho-isomer, o-hydroxybenzenesulfonic acid. At higher temperatures (e.g., 100°C), the reaction becomes thermodynamically controlled, and the more stable para-isomer, p-hydroxybenzenesulfonic acid, is the major product. mlsu.ac.in

Applying this principle to this compound, sulfonation is expected to occur at the activated positions (2, 4, or 6).

Low Temperature (Kinetic Control): Sulfonation would likely yield a mixture of this compound-6-sulfonic acid and potentially the more hindered this compound-2-sulfonic acid.

High Temperature (Thermodynamic Control): The reaction would favor the formation of the most thermodynamically stable isomer, which is predicted to be this compound-4-sulfonic acid.

Reactions Involving the Cyclopropylmethyl Ether Linkage

The chemical behavior of this compound is significantly influenced by its cyclopropylmethyl aryl ether linkage. This functional group, consisting of a cyclopropylmethyl group attached to a phenolic ring via an ether bond, is central to the molecule's stability and reactivity profile.

Alkyl aryl ethers are generally characterized by high chemical stability. The ether linkage involves a strong carbon-oxygen bond. In the case of aryl ethers, the bond between the oxygen and the aromatic ring carbon (Csp²-O) is particularly robust and resistant to cleavage due to the increased bond strength imparted by the sp² hybridization of the carbon atom. Cleavage of alkyl aryl ethers typically requires harsh conditions and strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org

The cleavage of the alkyl-oxygen bond (Csp³-O) is more feasible and can proceed through either an SN1 or SN2 nucleophilic substitution mechanism upon protonation of the ether oxygen by a strong acid. wikipedia.orgmasterorganicchemistry.com

SN2 Mechanism: If the alkyl group is primary or methyl, the reaction follows an SN2 pathway. The halide nucleophile attacks the less sterically hindered alkyl carbon, leading to the formation of a phenol and an alkyl halide. libretexts.orglongdom.org

SN1 Mechanism: If the alkyl group can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage proceeds via an SN1 mechanism. rsc.orgfiveable.me

In the specific case of the cyclopropylmethyl ether linkage in this compound, acidic cleavage is facilitated by the notable stability of the cyclopropylmethyl (CPM) cation. tandfonline.com This stability arises from hyperconjugation, where the bent bonds of the cyclopropane (B1198618) ring overlap with the empty p-orbital of the carbocation. tandfonline.com Consequently, under strong acidic conditions, the ether oxygen is protonated, followed by the departure of the stable 3-hydroxyphenol moiety to form a cyclopropylmethyl carbocation. This cation can then be trapped by a nucleophile. Despite this stabilization, cleavage of CPM ethers can still require forceful conditions. For instance, some studies on CPM ethers have reported using 50% trifluoroacetic acid (TFA) for deprotection. tandfonline.com

Modern methods for aryl-alkyl ether cleavage have been developed that operate under milder conditions, utilizing reagents like tris(pentafluorophenyl)borane (B72294) with silyl (B83357) hydrides or various Lewis acids. researchgate.net These methods could potentially be applied to cleave the ether linkage in this compound.

| Mechanism | Alkyl Group Type | Description | Key Intermediate |

|---|---|---|---|

| SN2 | Methyl, Primary | A bimolecular, concerted reaction where a halide nucleophile attacks the protonated ether at the less hindered alkyl carbon. libretexts.orglongdom.org | Protonated Ether |

| SN1 | Tertiary, Benzylic, Allylic | A unimolecular reaction proceeding through a stable carbocation intermediate after the protonated ether dissociates. rsc.orgfiveable.me | Carbocation |

| SN1-like | Cyclopropylmethyl | Proceeds via a stabilized cyclopropylmethyl carbocation due to hyperconjugation with the cyclopropane ring. tandfonline.com | Cyclopropylmethyl Cation |

Transetherification is a process where an ether is transformed into another by interchanging the alkoxy or aryloxy moiety. While less common than transesterification, it can be achieved under specific catalytic conditions. For phenolic ethers, this could involve the exchange of the cyclopropylmethoxy group for another alkoxy group, or the transfer of the cyclopropylmethoxy group to a different phenol.

Catalytic systems, often employing metal catalysts, are typically required to facilitate this transformation. For example, the transetherification of guaiacol (2-methoxyphenol) to o-ethoxyphenol has been demonstrated using γ-Al2O3 as a catalyst in supercritical ethanol. This suggests that under appropriate conditions, the cyclopropylmethoxy group of this compound could potentially be exchanged with other alcohols. Patents have also described processes for the etherification and transetherification of various phenols using catalysts like sulfated metal oxides. google.com

The feasibility and efficiency of such a reaction for this compound would depend on several factors, including the choice of catalyst, the reacting alcohol or phenol, and the reaction conditions (temperature, pressure, solvent). The relative stability of the incoming and outgoing alkoxy/aryloxy groups also plays a crucial role in the reaction equilibrium.

Condensation Reactions with Aldehydes and Ketones

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and alkoxy groups. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The cyclopropylmethoxy group is also an ortho, para-directing activator, though weaker than the hydroxyl group.

This activation makes the aromatic ring susceptible to condensation reactions with aldehydes and ketones, typically under acidic or basic catalysis. These reactions are analogous to the formation of phenol-formaldehyde resins (Bakelite). google.comresearchgate.netstackexchange.com

In such a reaction, an aldehyde or ketone is first activated by the catalyst.

Acid Catalysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. stackexchange.com

Base Catalysis: The phenol is deprotonated to the more nucleophilic phenoxide ion. stackexchange.com

The activated phenol then attacks the electrophilic carbonyl carbon. For this compound, substitution would be expected to occur at the positions ortho and para to the strongly activating hydroxyl group (positions 2, 4, and 6). The reaction can lead to the formation of hydroxymethyl-substituted phenols, which can then react further to form methylene-bridged dimers, oligomers, or polymers.

A related reaction is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org While the classic Claisen-Schmidt reaction involves an aromatic aldehyde or ketone, the principles of base-catalyzed condensation can be applied to phenols reacting with enolizable aldehydes and ketones. nih.gov

Role in Complex Molecule Synthesis as a Key Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules, largely owing to the reactivity of its phenolic hydroxyl group and the aromatic ring. The presence of the cyclopropylmethoxy group can influence the electronic and steric properties of the molecule, thereby affecting its reactivity and making it a unique building block in organic synthesis. Its structural motif is found in various pharmacologically active compounds, highlighting its importance in medicinal chemistry.

Epoxidation and Ring-Opening Reactions for Further Derivatization

The phenolic hydroxyl group of this compound can be readily deprotonated to form a phenoxide, which acts as a nucleophile to initiate epoxidation reactions. A common method for introducing an epoxide functionality involves the reaction with epichlorohydrin. This reaction typically proceeds via a Williamson ether synthesis-type mechanism, where the phenoxide attacks the least sterically hindered carbon of the epoxide in epichlorohydrin, leading to a ring-opening, followed by an intramolecular cyclization to form a glycidyl ether.

However, the reaction of a phenol with epichlorohydrin can also lead to the formation of a chlorohydrin as a major product, which can be subsequently converted to an epoxide. For instance, the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a regioisomer of the title compound, involves its reaction with epichlorohydrin in the presence of a base to yield 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol ntnu.no. This chlorohydrin can then be treated with a base to induce ring-closure to the corresponding epoxide, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane ntnu.no. This two-step sequence provides a reliable method for the introduction of a reactive epoxide group, which can be further derivatized.

The resulting epoxide is a versatile intermediate for further chemical transformations. The strained three-membered ring of the epoxide is susceptible to ring-opening by a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups and the extension of the carbon chain, which is a key strategy in the synthesis of complex molecules, including many pharmaceutical agents like beta-blockers ntnu.noresearchgate.netntnu.no. For example, the ring-opening of the epoxide with an amine like isopropylamine is a key step in the synthesis of beta-blockers such as Betaxolol researchgate.netganeshremedies.comnih.gov.

Table 1: Products of Epoxidation and Ring-Opening Reactions

| Starting Material | Reagents | Product(s) | Application |

| This compound | 1. Epichlorohydrin, Base 2. Base | 1-(Cyclopropylmethoxy)-3-(oxiran-2-ylmethoxy)benzene | Intermediate for further derivatization |

| 1-(Cyclopropylmethoxy)-3-(oxiran-2-ylmethoxy)benzene | Isopropylamine | 1-(Cyclopropylmethoxy)-3-((2-hydroxy-3-(isopropylamino)propoxy)methyl)benzene | Synthesis of beta-blocker analogues |

Esterification and Amination Reactions

The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding phenyl esters. This reaction is typically catalyzed by an acid or a coupling agent. The resulting esters can serve as protecting groups for the phenol or can be intermediates in the synthesis of other functional molecules. While specific examples for the esterification of this compound are not prevalent in the readily available literature, the reaction follows well-established protocols for phenolic esterification.

Amination of this compound provides a direct route to the corresponding aniline derivative, 3-(cyclopropylmethoxy)aniline. This transformation can be achieved through various methods, including Buchwald-Hartwig amination or by reaction with ammonia or amines under high pressure and temperature, often in the presence of a catalyst. The commercial availability of 3-(cyclopropylmethoxy)aniline suggests that this is a feasible and established industrial process chemicalbook.com. The resulting aniline is a key precursor for the synthesis of a wide range of compounds, including dyes, polymers, and pharmaceuticals, due to the versatile reactivity of the amino group.

Table 2: Esterification and Amination Products

| Starting Material | Reagents | Product |

| This compound | Acetic Anhydride, Acid Catalyst | 3-(Cyclopropylmethoxy)phenyl acetate |

| This compound | Ammonia, Catalyst, High T/P | 3-(Cyclopropylmethoxy)aniline |

Formation of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from this compound typically proceeds via a two-step sequence. First, the phenol is converted to the corresponding aniline, 3-(cyclopropylmethoxy)aniline, as described in the previous section. The resulting primary amine is then reacted with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to form the sulfonamide. This is a standard and widely used method for the synthesis of sulfonamides from anilines.

The choice of the sulfonyl chloride determines the nature of the R group attached to the sulfur atom in the final sulfonamide. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the pharmacological properties of the final compound. Sulfonamides are an important class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. The synthesis of sulfonamide derivatives from 3-(cyclopropylmethoxy)aniline would provide access to novel compounds with potential therapeutic applications.

Table 3: Synthesis of Sulfonamide Derivatives

| Starting Material | Reagents | Product |

| 3-(Cyclopropylmethoxy)aniline | Benzenesulfonyl chloride, Pyridine | N-(3-(Cyclopropylmethoxy)phenyl)benzenesulfonamide |

| 3-(Cyclopropylmethoxy)aniline | Methanesulfonyl chloride, Triethylamine | N-(3-(Cyclopropylmethoxy)phenyl)methanesulfonamide |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(Cyclopropylmethoxy)phenol by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the cyclopropylmethoxy group.

The aromatic region would likely show complex multiplets between δ 6.40 and 7.20 ppm. rsc.orgrsc.org The proton at the C2 position, being ortho to both the hydroxyl and the ether groups, would appear as a distinct signal. The protons at C4, C5, and C6 would also have characteristic chemical shifts and coupling patterns based on their positions relative to the substituents. The phenolic -OH proton typically appears as a broad singlet, with its chemical shift being concentration and solvent-dependent, generally falling in the δ 4-7 ppm range. libretexts.org

The cyclopropylmethoxy group protons give rise to characteristic signals in the upfield region. The methylene protons (-O-CH₂-) adjacent to the oxygen are deshielded and would likely appear as a doublet around δ 3.44 ppm. oregonstate.educhemicalbook.com The single methine proton (-CH-) on the cyclopropane (B1198618) ring is expected to be a multiplet further upfield, around δ 1.23 ppm. chemicalbook.com The two sets of non-equivalent methylene protons (-CH₂-) of the cyclopropane ring would appear as complex multiplets in the δ 0.3-0.7 ppm range. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (H-5) | ~7.13 | t (triplet) |

| Aromatic (H-2, H-4, H-6) | 6.40-6.60 | m (multiplet) |

| Phenolic (-OH) | 4.0-7.0 | br s (broad singlet) |

| Methylene (-O-CH₂-) | ~3.80 | d (doublet) |

| Methine (-CH-) | 1.20-1.30 | m (multiplet) |

| Cyclopropyl (B3062369) Methylene (-CH₂-) | 0.55-0.65 | m (multiplet) |

| Cyclopropyl Methylene (-CH₂-) | 0.30-0.40 | m (multiplet) |

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment.

For this compound, ten distinct signals are expected. The aromatic carbons would resonate in the δ 100-160 ppm region. youtube.com The carbons directly bonded to the oxygen atoms (C1 and C3) would be the most deshielded, appearing furthest downfield in this region, around δ 161 ppm and δ 155 ppm, respectively. rsc.org The remaining aromatic carbons (C2, C4, C5, C6) would have shifts between approximately δ 102 and 131 ppm. rsc.org

The carbons of the cyclopropylmethoxy group would appear in the upfield region. The methylene carbon (-O-CH₂-) is expected around δ 70-75 ppm. The methine carbon (-CH-) of the cyclopropane ring would be found around δ 10-15 ppm, and the two methylene carbons (-CH₂-) of the ring would appear at approximately δ 3-5 ppm. spectrabase.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-3, attached to -OCH₂-) | ~161.0 |

| Aromatic (C-1, attached to -OH) | ~156.0 |

| Aromatic (C-5) | ~130.0 |

| Aromatic (C-2, C-4, C-6) | 102.0-108.0 |

| Methylene (-O-CH₂-) | ~73.0 |

| Methine (-CH-) | ~12.0 |

| Cyclopropyl Methylene (-CH₂-) | ~3.5 |

¹⁹F NMR is a powerful technique for the characterization of fluorinated organic molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.orgwikipedia.org This technique is not applicable to this compound itself but is crucial for identifying and characterizing its fluorinated derivatives. The ¹⁹F chemical shifts are highly sensitive to the electronic environment, providing valuable structural information. nih.gov For instance, if fluorine were substituted onto the aromatic ring of this compound, the ¹⁹F NMR spectrum would show distinct signals for each unique fluorine atom, with chemical shifts and coupling constants (J-coupling to ¹H and other ¹⁹F nuclei) that would help pinpoint its location on the ring. rsc.orgrsc.org This method is particularly useful for analyzing reaction mixtures during the synthesis of fluorinated analogues or for studying their metabolism. nih.gov

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. They reveal correlations between nuclei, providing information on connectivity and spatial relationships. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show cross-peaks between adjacent aromatic protons and between the protons within the cyclopropylmethoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com It is invaluable for assigning carbon signals by correlating them to their known attached protons. For example, the aromatic C-H pairs and the C-H pairs in the cyclopropylmethoxy group would each give a distinct cross-peak.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, HMBC would show correlations from the methylene protons (-O-CH₂-) to the aromatic C3 carbon and the cyclopropyl methine carbon, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals correlations between protons that are close in space, irrespective of their bonding connectivity. wikipedia.org NOESY is particularly useful for determining stereochemistry and conformation. For this compound, it could be used to confirm the spatial proximity between the methylene protons of the ether and the H-2 and H-4 protons on the aromatic ring.

While solution-state NMR provides information on molecules in their dissolved, mobile state, solid-state NMR (ssNMR) spectroscopy offers atomic-level insights into the structure, conformation, and dynamics of materials in their solid form. mst.eduwikipedia.org This technique is particularly important for characterizing different crystalline forms (polymorphs) or amorphous states of a compound, which can have different physical properties. acs.org

In ssNMR, anisotropic interactions that are averaged out in solution become apparent, leading to broad spectral lines. emory.edu Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. nih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the most common experiment. The resulting spectrum would show distinct chemical shifts for each carbon, and differences in these shifts between different solid forms would indicate differences in crystal packing and molecular conformation. acs.org ssNMR can thus be used to identify and quantify different polymorphs in a bulk sample. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the functional groups present.

The IR spectrum of this compound would be dominated by a strong, broad absorption band for the phenolic O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl and methylene groups would be observed just below 3000 cm⁻¹. docbrown.info The spectrum would also feature characteristic aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether and phenol (B47542) groups would be visible in the 1000-1300 cm⁻¹ range. The presence of the cyclopropane ring can be confirmed by characteristic ring deformation or "breathing" modes, often found near 1020 cm⁻¹. docbrown.infoacs.org

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations usually produce strong signals, making it a powerful tool for analyzing the aromatic part of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Phenol | 3200-3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000-3100 | Medium |

| C-H Stretch (Cyclopropyl) | Cyclopropane | ~3080 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850-2960 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450-1600 | Medium-Strong |

| C-O Stretch | Phenol, Ether | 1000-1300 | Strong |

| Ring Deformation | Cyclopropane | ~1020 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

For this compound (C₁₀H₁₂O₂), the expected molecular weight is approximately 164.20 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z (mass-to-charge ratio) of 164. The fragmentation pattern of phenols often involves the loss of fragments such as CO, CHO, and cleavage of substituent groups. docbrown.info In the case of this compound, characteristic fragments would likely arise from the cleavage of the cyclopropylmethoxy group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. nih.gov This method is widely used for the purity assessment and identification of phenolic compounds. thermofisher.com The retention time from the gas chromatograph provides an additional parameter for identification when compared against a known standard. The mass spectrum obtained from the MS detector provides the molecular weight and fragmentation pattern, confirming the identity of the eluted compound. thermofisher.com Derivatization techniques are sometimes employed to increase the volatility of phenols for GC-MS analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. youtube.com This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound, with a chemical formula of C₁₀H₁₂O₂, the exact mass of the molecular ion can be calculated. This high-resolution data is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (Nominal Mass) | Predicted m/z (Exact Mass) | Possible Fragmentation Origin |

|---|---|---|---|---|

| Molecular Ion [M]⁺ | [C₁₀H₁₂O₂]⁺ | 164 | 164.08373 | Parent Molecule |

| [M-CH₃]⁺ | [C₉H₉O₂]⁺ | 149 | 149.06025 | Loss of methyl radical from ether |

| [M-C₃H₅]⁺ | [C₇H₇O₂]⁺ | 123 | 123.04460 | Loss of cyclopropyl radical |

| [M-C₄H₇O]⁺ | [C₆H₅O]⁺ | 93 | 93.03404 | Cleavage of the ether bond and rearrangement |

| [C₄H₇O]⁺ | [C₄H₇O]⁺ | 71 | 71.04969 | Cyclopropylmethoxy cation |

This table is predictive and based on common fragmentation pathways for phenolic ethers.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. wikipedia.org The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be deduced. wikipedia.org

While no published X-ray crystal structure for this compound was found in the search results, this technique would be the ultimate tool for confirming its solid-state conformation and packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Phenolic compounds exhibit characteristic UV absorption due to the π → π* transitions of the aromatic ring. mdpi.com

Phenol itself shows a primary absorption maximum (λmax) around 270-275 nm. docbrown.inforesearchgate.net The substitution on the benzene ring in this compound is expected to cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) and may affect the molar absorptivity. The presence of the ether group is not expected to significantly alter the primary absorption bands associated with the phenolic chromophore.

Table 4: Predicted UV-Vis Spectroscopy Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol/Methanol | ~275 - 285 | π → π* |

This table is predictive and based on the UV-Vis spectra of similar phenol derivatives. docbrown.infonih.gov

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of molecular systems.

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting how and where a molecule will react.

Global Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity, Hardness, Softness)From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity.conicet.gov.arhakon-art.comThese include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor). hakon-art.com

Spectroscopic Property Prediction

Density Functional Theory (DFT) and its derivatives are cornerstone methods for predicting the spectroscopic properties of molecules like 3-(Cyclopropylmethoxy)phenol. These computational tools allow for the simulation of various spectra, aiding in the interpretation of experimental data and confirming molecular structures. nih.govelixirpublishers.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods, particularly those employing DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. mdpi.comrsc.org The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbital (GIAO).

For this compound, calculations would be performed on its optimized, low-energy conformation. The predicted chemical shifts, referenced against a standard like Tetramethylsilane (TMS), provide a theoretical spectrum that can be directly compared with experimental results to assign each signal unambiguously. Great progress has been made in developing simple and reliable calculation protocols for predicting ¹H and ¹³C NMR shifts for organic compounds. mdpi.com

Below is a hypothetical table illustrating the type of data generated from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) for the key atoms in this compound.

| Atom Position (See Figure 1) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 158.5 |

| C2 | 7.15 | 108.0 |

| C3 | - | 159.8 |

| C4 | 6.70 | 102.5 |

| C5 | 7.20 | 130.1 |

| C6 | 6.75 | 107.2 |

| C7 (CH₂) | 3.85 | 73.5 |

| C8 (CH) | 1.25 | 11.0 |

| C9/C10 (CH₂) | 0.65 (trans), 0.40 (cis) | 3.5 |

| OH | 5.50 | - |

| Note: This data is illustrative and represents typical values expected from DFT calculations for this structure. |

Theoretical vibrational analysis is used to calculate the frequencies and intensities of infrared (IR) and Raman spectral bands. nih.govnih.gov For this compound, a frequency calculation using DFT methods (e.g., B3LYP) would be performed on the optimized geometry. This computation yields a set of normal vibrational modes, each with a corresponding frequency. tandfonline.com

These calculated frequencies help in assigning the peaks observed in experimental spectra to specific molecular motions, such as the stretching of the phenolic O-H bond, the asymmetric and symmetric stretching of the C-O-C ether linkage, aromatic ring C=C stretching, and the characteristic vibrations of the cyclopropyl (B3062369) group. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and methodological approximations, improving agreement with experimental data. nih.gov

The table below presents hypothetical calculated vibrational frequencies for the principal functional groups of this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3550 |

| C-H Stretch (Aromatic) | Ar-H | 3050 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂-, Cyclopropyl | 2950 - 3020 |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1590, 1500, 1450 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1250 |

| C-O Stretch (Phenolic) | Ar-OH | 1210 |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1040 |

| Cyclopropyl Ring "Breathing" | C-C | ~1020 |

| Note: This data is illustrative. Frequencies are typically scaled to match experimental values. |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. nih.govmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the chromophore is the substituted benzene ring. The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov

The primary electronic transitions expected for this molecule are π → π* transitions within the aromatic system. The simulation can reveal how the hydroxyl and cyclopropylmethoxy substituents influence the energy of these transitions compared to unsubstituted benzene or phenol (B47542). TD-DFT calculations are valuable for understanding the photoprotective capabilities and electronic structure of phenolic compounds. mdpi.com

| Transition | Description | Predicted λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | HOMO → LUMO (π → π) | 278 | 0.025 |

| S₀ → S₂ | HOMO-1 → LUMO (π → π) | 225 | 0.150 |

| Note: This data is illustrative and represents typical values expected from TD-DFT calculations for this structure in a non-polar solvent. |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in exploring the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species.

Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state—the highest energy point along a reaction coordinate. Computational methods are used to locate the geometry of transition state structures, which are first-order saddle points on the potential energy surface (one imaginary frequency).

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for rotation between them.

The key dihedral angles in this compound are C(Ar)-O-CH₂-CH(cy) and Ar-C-O-CH₂. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states for rotation. The relative energies of the stable conformers determine their population distribution at a given temperature according to the Boltzmann distribution. Understanding the preferred conformation is essential, as it influences the molecule's physical properties, spectroscopic signature, and reactivity. For instance, studies on cyclopropyl methyl ketone show a preference for the s-cis conformation, and similar analyses would reveal the favored orientation of the cyclopropyl group relative to the ether oxygen in this compound. uwlax.edu

| Conformer | Dihedral Angle (C-O-CH₂-CH) | Relative Energy (kcal/mol) |

| A (Anti) | ~180° | 0.00 (Global Minimum) |

| B (Gauche) | ~60° | 1.25 |

| C (Gauche) | ~-60° | 1.25 |

| Note: This data is illustrative and represents a simplified analysis of one dihedral angle. |

Intermolecular Interactions and Non-Covalent Interactions (NCI) Analysis

The study of intermolecular and intramolecular non-covalent interactions (NCIs) is crucial for understanding the three-dimensional structure, stability, and function of molecules. For this compound, these interactions dictate its physical properties and how it interacts with biological macromolecules. Non-Covalent Interaction (NCI) analysis is a computational method that allows for the identification and visualization of these interactions in real space. wikipedia.orgchemtools.org

The NCI index is based on the relationship between the electron density (ρ) and its derivative, specifically the reduced density gradient (s). wikipedia.orgchemtools.org Non-covalent interactions are found in regions of low electron density and a low reduced density gradient. By plotting these values against each other, specific signatures for different interaction types emerge. The analysis is further enhanced by examining the second eigenvalue (λ₂) of the electron density Hessian matrix. The sign of λ₂ distinguishes between stabilizing, attractive interactions (λ₂ < 0) and destabilizing, repulsive interactions (λ₂ > 0).

A qualitative visualization of NCI regions is achieved by plotting 3D isosurfaces of the reduced density gradient. These surfaces are color-coded according to the value of the electron density multiplied by the sign of λ₂, providing a clear map of the non-covalent forces at play.

While specific NCI analysis of this compound is not available in published literature, its structural features suggest several key non-covalent interactions that such an analysis would reveal:

Hydrogen Bonds: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. NCI analysis would visualize a distinct, low-gradient isosurface corresponding to the strong, attractive interaction between the hydroxyl hydrogen and an acceptor atom, colored deep blue to indicate a strong stabilizing force.

van der Waals Interactions: The phenyl ring and the cyclopropyl group are capable of engaging in van der Waals forces, including π-π stacking or dispersion interactions. These would appear as broader, greenish isosurfaces, indicating weaker but significant attractive interactions that contribute to molecular packing and binding. chemtools.org

Steric Repulsion: Intramolecular steric clashes, for instance between the cyclopropylmethoxy group and the phenyl ring if sterically hindered conformations are adopted, would be visualized as reddish or yellowish isosurfaces, indicating repulsive, destabilizing interactions. chemtools.org

The table below summarizes the expected NCI signatures for this compound.

| Interaction Type | Involved Moiety | Expected NCI Visualization | Sign of λ₂ | Interaction Strength |

| Hydrogen Bonding | Phenolic -OH | Localized, disc-like blue isosurface | Negative | Strong, Attractive |

| π-π Stacking | Phenyl Ring | Broad, greenish isosurface between rings | Negative | Weak, Attractive |

| van der Waals | Cyclopropyl, Phenyl | Greenish isosurfaces | Negative | Weak, Attractive |

| Steric Clash | Intramolecular | Yellowish to reddish isosurfaces | Positive | Repulsive |

This powerful computational tool provides a qualitative and quantitative framework for understanding the forces that govern the behavior of this compound at the molecular level, offering insights that are critical for rational drug design and materials science.

In Silico Molecular Design and Screening Methodologies

In silico techniques are indispensable in modern chemistry for accelerating the design of new molecules and screening vast libraries of compounds for potential biological activity. For a molecule like this compound, these computational methods can be used to predict its properties, optimize its structure for a specific target, and assess its potential as a drug candidate.

Virtual Screening (VS): Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. biomedpharmajournal.orgsemanticscholar.org For this compound or its derivatives, VS could be employed against a specific receptor of interest. Structure-based virtual screening (SBVS), for example, involves docking a library of compounds into the 3D structure of a target protein to estimate the binding affinity and pose of each molecule. biomedpharmajournal.org This allows for the rapid identification of promising hit compounds from databases containing millions of molecules.

Molecular Docking: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.orgnih.gov This method is crucial for understanding the interactions between a ligand, such as this compound, and its receptor at an atomic level. semanticscholar.org Docking algorithms score different binding poses based on factors like intermolecular forces, providing insights into the key amino acid residues involved in the interaction and guiding the rational design of more potent analogs. semanticscholar.org

Pharmacokinetic and Drug-Likeliness Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. biointerfaceresearch.com For this compound, in silico tools can evaluate its "drug-likeness" based on established rules like Lipinski's Rule of Five or the Ghose filter. biointerfaceresearch.com These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. biointerfaceresearch.com Such early-stage computational filtering is essential for prioritizing compounds with favorable pharmacokinetic profiles and reducing late-stage attrition in drug development.

The following table outlines key in silico methodologies and their specific applications in the context of designing and screening compounds based on the this compound scaffold.

| Methodology | Principle | Application for this compound |

| Virtual Screening (VS) | High-throughput computational search of compound libraries against a biological target. biomedpharmajournal.org | Identify potential protein targets for this compound or screen derivative libraries for improved activity. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within the active site of a receptor. nih.gov | Elucidate the specific interactions with a target protein; guide structural modifications to enhance binding. |

| ADMET Prediction | Uses computational models to estimate pharmacokinetic and toxicity profiles. | Assess oral bioavailability, metabolic stability, and potential toxicity to prioritize safer and more effective derivatives. |

| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlates the 3D structural properties of molecules with their biological activity. | Develop predictive models to guide the design of new analogs with enhanced potency based on steric and electrostatic fields. |

These computational approaches provide a robust framework for the rational design and evaluation of molecules like this compound, enabling a more efficient and targeted discovery process.

Materials Science and Non Biological Applications

Role as an Organic Building Block in Materials Synthesis

Organic building blocks are foundational molecules used in the assembly of more complex molecular architectures and functional materials. youtube.com Phenolic compounds, in particular, are a distinct class of structural motifs valued for intrinsic properties such as their capacity for hydrogen bonding, potential for polymerization, and ability to chelate metals. beilstein-journals.org These characteristics make them valuable precursors in the synthesis of advanced materials for applications ranging from catalysis to biomedicine. beilstein-journals.org

3-(Cyclopropylmethoxy)phenol fits the profile of a useful organic building block due to its key functional groups. The hydroxyl (-OH) group on the phenol (B47542) ring is a primary site for a variety of chemical reactions, including esterification, etherification, and electrophilic aromatic substitution. This reactivity allows it to be readily incorporated into larger, more complex structures. The cyclopropylmethoxy substituent offers several features:

Steric Influence: The bulky and rigid nature of the cyclopropyl (B3062369) group can influence the packing of molecules in the solid state, which is critical for controlling the properties of crystalline materials.

Electronic Modification: The ether linkage and the cyclopropyl group can modify the electron density of the aromatic ring, thereby tuning its reactivity and physical properties.

Solubility Control: The non-polar cyclopropylmethoxy group can enhance solubility in organic solvents, which is a crucial factor for the solution-based processing of materials.

The synthesis of derivatives from related phenolic compounds is well-established. For instance, various m-aryloxy phenols are synthesized through methods like the Ullmann condensation and nucleophilic aromatic substitution, serving as intermediates for functional plastics and other materials. nih.gov Similarly, this compound could be used as a starting material in palladium-catalyzed cross-coupling reactions to create more complex molecules. nih.gov

Integration into Polymer Architectures and Composites

Phenolic compounds have long been fundamental to polymer chemistry, most notably in the production of phenol-formaldehyde resins. These thermosetting polymers are known for their high thermal stability, chemical resistance, and flame retardancy. mdpi.com The hydroxyl group of this compound allows it to undergo oxidative polymerization or polycondensation reactions, potentially forming novel phenolic resins. researchgate.netmdpi.com

The integration of the cyclopropylmethoxy side chain could impart unique properties to the resulting polymers:

Modified Thermal Properties: The structure of the side group can alter the glass transition temperature (Tg) and thermal stability of the polymer.

Enhanced Mechanical Properties: The rigidity of the cyclopropyl group could influence the polymer's modulus and toughness.

Tailored Solubility and Processability: The side chain can be engineered to control the polymer's solubility, making it suitable for various processing techniques like spin-coating or molding. youtube.com

Potential in Electronic and Optoelectronic Materials Development

Organic semiconductors are materials based on pi-bonded molecules or polymers that can be designed to have specific electronic properties. wikipedia.org Their structural diversity allows for precise control over physical characteristics like photo-absorption, emission, and energy levels. wikipedia.org The aromatic core of this compound makes it a candidate for development into electronically active materials.

Liquid crystals are materials that exhibit phases with properties intermediate between those of conventional liquids and solid crystals. Their molecular order can be influenced by temperature and electric fields, making them essential for display technologies. The molecular shape is a key determinant of liquid crystalline behavior. While this compound itself is not a liquid crystal, it can serve as a building block for one. The cyclopropane (B1198618) motif has been explored in liquid crystal design, as its inclusion can influence the material's dielectric anisotropy—a critical parameter for display applications. beilstein-journals.org By incorporating this compound into a larger, more rigid molecular structure (a mesogen), it is conceivable to create new liquid crystal materials where the cyclopropyl group helps to fine-tune the necessary physical and thermodynamic properties. nih.govbeilstein-journals.org

OLEDs are optoelectronic devices composed of thin organic layers that emit light when a voltage is applied. The performance of an OLED is highly dependent on the chemical structure of the materials used in its various layers, such as the hole transport layer (HTL), electron transport layer (ETL), and emissive layer (EML). nih.gov

Research has shown that related m-aryloxy phenol structures can be utilized as components in the synthesis of materials for OLEDs. nih.gov For example, 3-(4-bromophenoxy)phenol has been used as a precursor for an OLED component. nih.gov This suggests that this compound could be a valuable building block for synthesizing host or transport materials. The cyclopropylmethoxy group could enhance solubility for solution-based processing and improve the formation of amorphous thin films, which is desirable for device homogeneity and stability.

Small molecule organic semiconductors are valued for their well-defined structures and high purity, which can be achieved through methods like vacuum deposition. wikipedia.org They form the active layer in devices like organic field-effect transistors (OFETs) and organic solar cells. The performance of these devices is intrinsically linked to the molecular packing and electronic coupling between adjacent molecules. researchgate.net

This compound can be considered a precursor or building block for larger, π-conjugated small molecule semiconductors. Through chemical synthesis, such as cross-coupling reactions, the phenol unit can be linked to other aromatic systems to extend the π-conjugation, which is essential for efficient charge transport. wikipedia.org The terminal cyclopropylmethoxy group could play a crucial role in controlling the solid-state packing of the final molecule, potentially promoting favorable arrangements for charge mobility while preventing excessive crystallization that can be detrimental to film formation.

Table of Potential Material Properties Influenced by this compound

| Material Class | Potential Role of this compound | Key Structural Features | Anticipated Benefit |

|---|---|---|---|

| Polymers & Composites | Monomer for novel phenolic resins; Functional additive | Phenol hydroxyl group; Cyclopropyl side chain | Modified thermal stability, mechanical properties, and solubility. mdpi.com |

| Liquid Crystals | Precursor for mesogenic molecules | Cyclopropyl group; meta-substitution pattern | Tuning of dielectric anisotropy and phase behavior. beilstein-journals.org |

| OLED Materials | Building block for host or charge-transport materials | Aromatic core; Ether linkage | Improved solubility, film morphology, and electronic properties. nih.gov |

| Organic Semiconductors | Core unit for synthesis of larger π-conjugated systems | Reactive phenol group; Steric bulk of side chain | Control over molecular packing and charge transport properties. wikipedia.orgresearchgate.net |

Application in Catalysis and Ligand Design

The design of ligands is central to the field of catalysis, as ligands coordinate to a metal center and precisely tune its electronic and steric properties, thereby controlling the catalyst's activity and selectivity. Phenolic compounds and ethers are known to act as ligands for various metal catalysts.

The this compound molecule contains two potential coordination sites: the oxygen atom of the hydroxyl group and the oxygen atom of the ether linkage. This structure could be used to synthesize bidentate ligands. For instance, the phenol group could be deprotonated to form a phenoxide, which is an excellent ligand for many transition metals. The molecule could also be further functionalized, for example, by introducing phosphine groups onto the aromatic ring, to create more sophisticated ligand architectures like the DalPhos family used in palladium-catalyzed cross-coupling reactions. researchgate.net The steric bulk of the cyclopropylmethoxy group would be positioned near the metal center, potentially influencing the selectivity of catalytic reactions such as C-N and C-C bond formation. scholaris.ca

Fabrication of Organic Frameworks and Supramolecular Assemblies

While direct experimental studies detailing the use of this compound in the fabrication of organic frameworks and supramolecular assemblies are not extensively documented in publicly available research, its chemical structure suggests potential applications in these areas of materials science. The molecule possesses a phenolic hydroxyl group and a cyclopropylmethoxy ether group, both of which can participate in the non-covalent interactions that govern the formation of larger, organized structures.

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which is achieved by understanding and controlling intermolecular interactions. Phenols are well-established building blocks in crystal engineering due to the ability of the hydroxyl group to form strong hydrogen bonds. These interactions can direct the assembly of molecules into predictable patterns, such as chains, sheets, or more complex three-dimensional networks.

The ether linkage in this compound can also act as a hydrogen bond acceptor, potentially leading to more intricate hydrogen-bonding networks. The presence of both a hydrogen bond donor (the hydroxyl group) and an acceptor (the ether oxygen) within the same molecule opens up possibilities for self-assembly into complex supramolecular structures.

Furthermore, the cyclopropylmethoxy group introduces a degree of conformational flexibility and steric bulk that can influence the packing of molecules in the solid state. This can be a valuable tool in crystal engineering for targeting specific network topologies and pore sizes in the resulting materials. The interplay between the hydrogen-bonding capabilities of the phenol and the steric and electronic effects of the cyclopropylmethoxy substituent could be exploited to create novel supramolecular architectures.

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. While carboxylic acids are the most common linkers in MOF chemistry, phenols can also be incorporated into MOF structures, often after modification to include suitable coordinating groups. The phenolic oxygen of this compound could potentially coordinate to metal centers, or the entire molecule could be functionalized to act as a multitopic linker for MOF synthesis. The cyclopropylmethoxy group would then be oriented within the pores of the MOF, influencing its chemical environment and potential for applications such as gas storage or catalysis.

The following table summarizes the potential intermolecular interactions involving this compound that are relevant to the formation of organic frameworks and supramolecular assemblies, based on the general principles of supramolecular chemistry.

| Intermolecular Interaction | Potential Role of this compound |